![molecular formula C20H21BrN6O B2939044 N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396746-92-1](/img/structure/B2939044.png)
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, also known as BPTC, is a novel compound that has been extensively studied for its potential therapeutic applications. BPTC belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is not fully understood. However, it has been proposed that N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide may exert its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has also been found to interact with the GABA-A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been shown to have several biochemical and physiological effects. In animal models, N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been found to reduce inflammation and pain. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. In addition, N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been found to reduce anxiety and stress levels in rats.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide. One area of interest is the potential use of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide as a treatment for depression and anxiety disorders. Another area of interest is the development of new analogs of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide with improved pharmacokinetic and pharmacodynamic properties. In addition, further studies are needed to elucidate the exact mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide and its potential therapeutic applications in various disease conditions.
Conclusion
In conclusion, N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a novel compound that has been extensively studied for its potential therapeutic applications. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide may exert its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has several advantages for lab experiments, including its ability to modulate the activity of certain neurotransmitters. However, its potential toxicity may limit its use in certain experiments. There are several future directions for research on N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been described in several research articles. One of the most commonly used methods involves the reaction of 4-bromobenzylamine with piperidine in the presence of acetic anhydride to yield N-benzylpiperidin-4-amine. The resulting compound is then reacted with sodium azide and copper sulfate to give the tetrazole ring. The final step involves the reaction of the tetrazole compound with 5-carboxylic acid to yield N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. Several research studies have reported the anti-inflammatory and analgesic effects of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide in animal models. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has also been found to exhibit anticonvulsant activity in rats. In addition, N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been shown to have potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c21-16-6-8-18(9-7-16)27-24-19(23-25-27)20(28)22-17-10-12-26(13-11-17)14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMNACNRKOSQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.